molecular formula C10H6BrFN2O B13701137 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13701137
M. Wt: 269.07 g/mol
InChI Key: BPTAQHBGSFJKET-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like hydrochloric acid. The process involves heating the reaction mixture to facilitate the formation of the imidazole ring and subsequent bromination .

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde
  • 5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde
  • 5-Chloro-4-(3-fluorophenyl)imidazole-2-carbaldehyde

Uniqueness

Compared to similar compounds, 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde exhibits unique reactivity due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with other molecules, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

5-bromo-4-(3-fluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-2-1-3-7(12)4-6/h1-5H,(H,13,14)

InChI Key

BPTAQHBGSFJKET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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